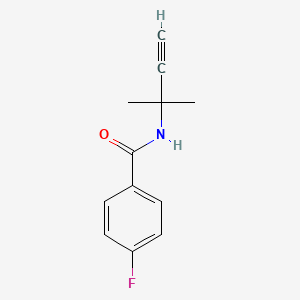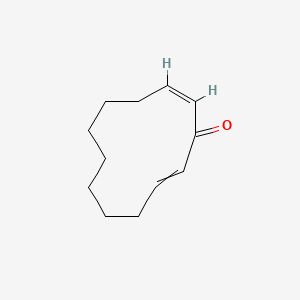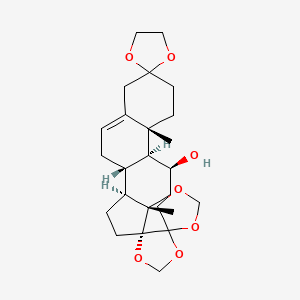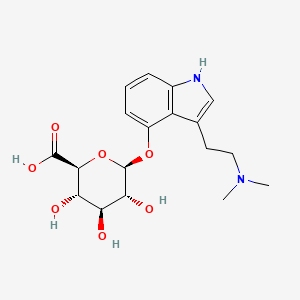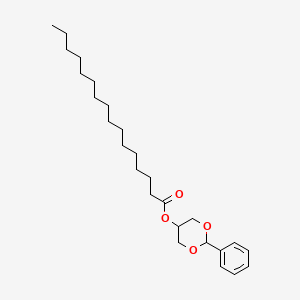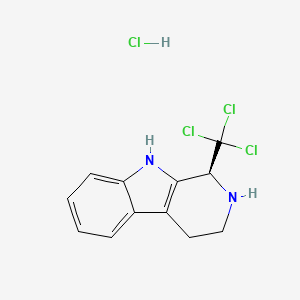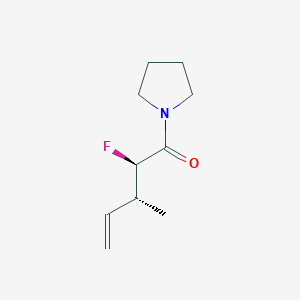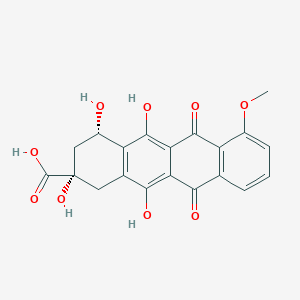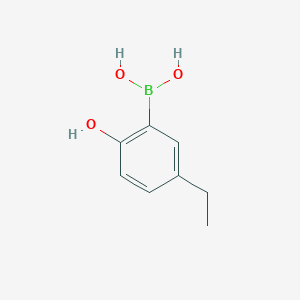
(5-Ethyl-2-hydroxyphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Ethyl-2-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethyl group and a hydroxyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-hydroxyphenyl)boronic acid typically involves the reaction of 5-ethyl-2-hydroxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
(5-Ethyl-2-hydroxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Converts the boronic acid to a phenol.
Reduction: Reduces the boronic acid to a borane.
Substitution: Involves the replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases for Suzuki–Miyaura coupling.
Major Products
Phenols: From oxidation reactions.
Boranes: From reduction reactions.
Biaryls: From Suzuki–Miyaura coupling reactions.
科学研究应用
(5-Ethyl-2-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Acts as a building block for the synthesis of biologically active molecules.
Medicine: Potential use in drug delivery systems and as a precursor for boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (5-Ethyl-2-hydroxyphenyl)boronic acid in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- (5-Bromo-2-hydroxyphenyl)boronic acid
- (5-Chloro-2-hydroxyphenyl)boronic acid
Uniqueness
(5-Ethyl-2-hydroxyphenyl)boronic acid is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in specific synthetic applications where the ethyl group can provide steric or electronic effects .
属性
分子式 |
C8H11BO3 |
|---|---|
分子量 |
165.98 g/mol |
IUPAC 名称 |
(5-ethyl-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,10-12H,2H2,1H3 |
InChI 键 |
CPGQGJFPSZFPTO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)CC)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)
